molecular formula C11H12N2O3 B1526106 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1247704-37-5

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

货号: B1526106
CAS 编号: 1247704-37-5
分子量: 220.22 g/mol
InChI 键: IQORTEVXEXTVFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Benzodiazepine Chemistry

The development of benzodiazepine chemistry began with a serendipitous discovery that would revolutionize medicinal chemistry and pharmacotherapy. The first benzodiazepine, chlordiazepoxide, was discovered accidentally by Leo Sternbach in 1955 and was subsequently made available in 1960 by Hoffmann-La Roche. This breakthrough was followed by the development of diazepam three years later in 1963, establishing the foundation for an entire class of therapeutically important compounds. By 1977, benzodiazepines had become the most prescribed medications globally, demonstrating their significant impact on medical practice.

The historical development of benzodiazepine chemistry involved sophisticated synthetic approaches that built upon quinazoline chemistry. The synthesis of the first benzodiazepine started from 2-aminobenzophenone through a multi-step process involving oxime formation, chloroacetylation, and cyclization reactions. The unexpected formation of benzodiazepine derivatives from quinazoline-N-oxide intermediates through ring expansion reactions represented a crucial breakthrough in understanding the synthetic pathways to these compounds. This historical context provides essential background for understanding the chemical principles underlying the synthesis and properties of modern benzodiazepine derivatives, including 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid.

The evolution of benzodiazepine chemistry has been marked by continuous refinement of synthetic methodologies. Early synthetic approaches relied heavily on traditional condensation reactions under acidic conditions, but modern developments have introduced more efficient catalytic systems and environmentally friendly reaction conditions. The development of solvent-free synthesis methods using solid acid catalysts like silica sulfuric acid has represented a significant advancement in the field, enabling quantitative yields under mild reaction conditions.

Significance of 1,5-Benzodiazepines in Chemical Research

The 1,5-benzodiazepine nucleus represents a privileged scaffold in medicinal chemistry, serving as a core structure for numerous drugs with enhanced pharmacological activities. These compounds have demonstrated extensive applications in medicine, exhibiting properties including muscle relaxant, anxiolytic, anticonvulsant, anticoagulant, antifungal, antibacterial, analgesic, anti-inflammatory, and antiulcer activities. The structural versatility of 1,5-benzodiazepines has made them valuable synthons for the synthesis of various fused ring benzodiazepine derivatives.

Research into 1,5-benzodiazepines has revealed their potential as gamma-aminobutyric acid receptor modulators, with compounds in this class enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. The mechanism of action involves binding to specific molecular targets, leading to anxiolytic and sedative properties through well-defined molecular pathways. This fundamental understanding has driven extensive research into structure-activity relationships within the 1,5-benzodiazepine family.

The significance of 1,5-benzodiazepines extends beyond their immediate therapeutic applications to encompass their role as chemical tools for understanding biological processes. Recent research has explored their potential as bromodomain and extra-terminal domain protein inhibitors, representing a novel application in epigenetic research. The development of 1,2,3-triazolobenzodiazepine derivatives with optimal hydrogen bonding characteristics has opened new avenues for drug discovery in cancer research.

Industrial applications of 1,5-benzodiazepines have also been documented, including their use as dyes for acrylic fibers and as anti-inflammatory agents. This dual utility in both pharmaceutical and industrial contexts underscores the chemical versatility and practical importance of these compounds in various technological applications.

Nomenclature and Classification Systems

The systematic nomenclature of benzodiazepines follows International Union of Pure and Applied Chemistry principles, with specific rules governing the naming of fused ring systems. The fully systematic name for the benzodiazepine nucleus is 2,3-diazabicyclo[5.4.0]undeca-3,5,7,9,11pentaene, with different drugs having varying substituents on this basic skeleton. The nomenclature system incorporates three key components: "benzo" indicating fusion with benzene, "diaza" indicating two nitrogens, and "epine" indicating a seven-membered ring containing nitrogen.

The classification of benzodiazepines encompasses eight distinct sub-groups based on chemical structures: 1,4-benzodiazepines, 1,5-benzodiazepines, imidazolobenzodiazepines, triazolbenzodiazepines, 2,3-benzodiazepines, thienotriazolodiazepines, thienodiazepines, and oxazolodiazepines. Each sub-group possesses distinct structural features that influence their chemical and biological properties.

For this compound, the nomenclature follows specific rules for indicating points of saturation and substitution patterns. The compound belongs to the 1,5-benzodiazepine sub-class, with the "1H" designation indicating the point of saturation according to International Union of Pure and Applied Chemistry guidelines. The numbering system starts from atoms adjacent to fusion atoms, ensuring that heteroatoms receive the lowest possible numbers.

Classification Parameter Description Application to Target Compound
Chemical Sub-group 1,5-benzodiazepines Primary classification
Molecular Formula C₁₁H₁₂N₂O₃ Specific composition
CAS Number 1247704-37-5 Registry identifier
MDL Number MFCD16085761 Database reference
Substitution Pattern 1-methyl, 4-oxo, 7-carboxylic acid Functional group locations

The Anatomical Therapeutic Chemical classification system provides an additional framework for understanding benzodiazepine classification, particularly for compounds with therapeutic applications. Under this system, benzodiazepine derivatives are classified within the nervous system category, specifically under anxiolytics when used for anxiety treatment.

Structural Diversity in the Benzodiazepine Family

The structural diversity within the benzodiazepine family encompasses variations in ring fusion patterns, substitution patterns, and functional group modifications that significantly influence chemical and biological properties. The core structure consists of a benzene ring fused to a diazepine ring, providing multiple sites for chemical modification. This structural framework allows for extensive derivatization, resulting in compounds with diverse pharmacological profiles and chemical characteristics.

Substitution patterns in benzodiazepines can occur at multiple positions, with each modification potentially altering the compound's properties. The 1,5-benzodiazepine scaffold permits substitution at various positions, including the nitrogen atoms and the aromatic ring system. For this compound, the presence of a methyl group at position 1, a ketone at position 4, and a carboxylic acid at position 7 creates a unique substitution pattern that influences its chemical behavior and potential applications.

The tetrahydro designation in the compound name indicates partial saturation of the diazepine ring, specifically at positions 2, 3, 4, and 5. This structural feature distinguishes it from fully aromatic benzodiazepine derivatives and contributes to its distinct physicochemical properties. The reduced ring system provides increased conformational flexibility compared to fully aromatic analogs, potentially influencing binding interactions and biological activity.

Structural Feature Chemical Significance Impact on Properties
1-Methyl substitution N-alkylation Altered electronic properties
4-Oxo group Ketone functionality Hydrogen bonding capability
7-Carboxylic acid Ionizable group pH-dependent solubility
Tetrahydro saturation Reduced aromatic character Conformational flexibility
1,5-Diazepine core Heterocyclic framework Biological activity potential

The molecular structure can be represented through various chemical descriptors, including the SMILES notation: O=C(C1=CC=C(N(C)CCC(N2)=O)C2=C1)O. This structural representation provides a computational framework for chemical informatics applications and facilitates database searches and molecular modeling studies.

Ring fusion patterns in benzodiazepines create opportunities for developing polycyclic derivatives with enhanced biological activities. The bicyclic, tricyclic, tetracyclic, and fused polycyclic 1,5-benzodiazepines documented in literature demonstrate the synthetic potential of this chemical class. These structural variations have been explored for developing compounds with site-specific biological activities through incorporation of pharmacologically active aromatic or heterocyclic rings such as pyrazole, oxadiazole, imidazole, and tetrazole at specific positions.

Research Objectives and Scientific Scope

The research objectives surrounding this compound encompass multiple scientific domains, including synthetic methodology development, structure-activity relationship studies, and mechanistic investigations. Current research focuses on understanding the synthetic pathways leading to this compound and optimizing reaction conditions for improved yields and purity. The development of efficient synthetic routes represents a primary objective, with emphasis on environmentally friendly approaches and scalable methodologies suitable for industrial applications.

Mechanistic studies constitute another crucial research objective, particularly regarding the compound's interaction with biological targets. Research has concentrated on understanding how structural modifications influence binding affinity and efficacy at gamma-aminobutyric acid receptors. The investigation of molecular mechanisms underlying the compound's biological activity provides essential insights for rational drug design and development of improved derivatives.

The scientific scope of current research extends to exploring novel applications beyond traditional therapeutic uses. Recent investigations have examined the potential of benzodiazepine derivatives as chemical tools for studying biological processes, including their application in chemical biology and medicinal chemistry research. The development of benzodiazepine-based molecular probes for biological target identification represents an emerging area of scientific interest.

Research Domain Specific Objectives Methodological Approaches
Synthetic Chemistry Reaction optimization, yield improvement Catalytic development, green chemistry
Structure-Activity Relationships Correlation of structure with activity Molecular modeling, biological assays
Mechanistic Studies Understanding molecular interactions Spectroscopic analysis, binding studies
Chemical Biology Tool compound development Bioconjugation, target identification
Process Chemistry Scalable synthesis development Flow chemistry, industrial optimization

Quality control and analytical characterization represent additional research objectives, with emphasis on developing robust analytical methods for compound identification and purity assessment. The establishment of comprehensive spectroscopic and chromatographic protocols ensures reliable compound characterization and supports regulatory compliance for potential pharmaceutical applications.

Future research directions include exploring the compound's potential in combination therapy approaches and investigating its utility as a synthetic intermediate for more complex molecular architectures. The development of structure-based drug design strategies utilizing this compound as a lead structure represents a promising avenue for discovering novel therapeutic agents with improved properties and reduced side effect profiles.

属性

IUPAC Name

1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORTEVXEXTVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of o-Phenylenediamine with Keto Acid Precursors

The most common and foundational synthetic route to 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid involves the cyclization of o-phenylenediamine derivatives with keto acid compounds under acidic conditions. This method is well-documented and forms the benzodiazepine ring system efficiently.

  • Reaction Scheme:

    • Starting Materials: o-Phenylenediamine (or its methylated derivative) and an appropriate keto acid (e.g., 2-oxo acid).
    • Conditions: Acidic medium using catalysts such as hydrochloric acid or sulfuric acid.
    • Solvents: Commonly ethanol or methanol.
    • Process: The amino groups of o-phenylenediamine react with the keto and carboxylic acid groups of the keto acid, leading to ring closure and formation of the benzodiazepine core.
  • Key Parameters:

    Parameter Typical Value/Condition
    Temperature 60–100 °C
    Reaction Time 4–12 hours
    Acid Catalyst HCl or H2SO4, catalytic amounts
    Solvent Ethanol or methanol
    Molar Ratio 1:1 (o-phenylenediamine:keto acid)
  • Outcome: The reaction yields 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid with moderate to high yield after purification by recrystallization or chromatography.

Methylation Step

The introduction of the methyl group at the nitrogen (position 1) can be achieved by methylation of the benzodiazepine intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Typical Conditions:

    Parameter Typical Value/Condition
    Base Potassium carbonate or sodium hydride
    Methylating Agent Methyl iodide or dimethyl sulfate
    Solvent Acetone, DMF, or DMSO
    Temperature Room temperature to 50 °C
    Reaction Time 2–6 hours
  • Notes: The methylation is selective for the nitrogen atom and must be controlled to avoid over-alkylation.

Industrial Scale Synthesis

Industrial production adapts the above synthetic routes with optimization for scale, yield, and purity:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automation of reagent addition and temperature control.
  • Advanced purification techniques such as chromatography and recrystallization to meet pharmaceutical-grade standards.
  • Emphasis on solvent recycling and minimizing hazardous waste.

This approach ensures consistent batch quality and cost-effectiveness.

Chemical Reaction Analysis Relevant to Preparation

Oxidation and Reduction

  • The keto group at position 4 can be selectively reduced to hydroxyl derivatives to explore analogs.
  • Oxidation reactions may modify the ring or side chains but are generally avoided during synthesis to maintain the desired structure.

Substitution Reactions

  • Functional group substitution on the benzodiazepine ring allows derivatization but is typically performed after the core structure is synthesized.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
Cyclization Condensation/cyclization o-Phenylenediamine + keto acid, HCl/H2SO4, EtOH/MeOH, 60–100 °C, 4–12 h Formation of benzodiazepine ring
Methylation N-alkylation Methyl iodide or dimethyl sulfate, base (K2CO3), acetone, RT–50 °C, 2–6 h Introduction of 1-methyl group
Purification Recrystallization/Chromatography Solvents vary, optimized for purity High-purity final product
Industrial Scale Process Continuous flow synthesis Automated reactors, solvent recycling Scalable, consistent quality

Research Findings and Practical Considerations

  • The cyclization step is sensitive to acid concentration and temperature; excessive acidity or temperature can lead to side reactions or decomposition.
  • Solvent choice affects solubility and reaction rate; ethanol is preferred for its balance of polarity and ease of removal.
  • Methylation must be carefully monitored to avoid multiple alkylations or quaternization.
  • Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and safety.
  • Purity of starting materials significantly impacts yield and quality of the final compound.

科学研究应用

  • Biology: Research has explored its biological activity, including its effects on neurotransmitter systems and potential use in developing new therapeutic agents.

  • Industry: The compound is used in the pharmaceutical industry for the development of new drugs and as a building block for more complex molecules.

作用机制

The mechanism by which 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, which are crucial for its pharmacological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structure Modifications

4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic Acid (Non-Methylated Analog)
  • Molecular Formula : C₁₀H₁₂N₂O₂ .
  • Hydrogen Bonding : The carboxylic acid participates in strong hydrogen bonds, influencing crystal packing and solubility .
1-[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
  • Key Features : Incorporates a sulfonyl group at the 7-position instead of carboxylic acid, enhancing acidity and π-π stacking interactions .
  • Reactivity : The sulfonyl group stabilizes negative charges, making it more reactive in nucleophilic substitutions compared to the carboxylic acid analog .

Substituent Effects

Methyl vs. Bulkier Alkyl Groups
  • Carboxylic Acid Derivatives: Methyl esters (e.g., methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate, ) exhibit reduced polarity and higher lipophilicity than the free acid form .
Halogenated Analogs
  • 7-Chloro Derivatives : Chlorine substitution at the 7-position (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, ) increases electron-withdrawing effects, altering redox properties and binding affinities compared to the carboxylic acid .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Notable Properties
Target Compound C₁₁H₁₄N₂O₃ 1-Me, 4-Oxo, 7-COOH Not Reported High polarity, strong H-bonding
Non-Methylated Analog (HCl Salt) C₁₀H₁₂N₂O₂·HCl 4-Oxo, 7-COOH Not Reported Hygroscopic, ionic solubility
Methyl Ester Derivative () C₁₀H₁₀ClN₃O₄S₂ 7-COOCH₃, 1-Me 252–253 (dec.) Lipophilic, hydrolytically unstable
Sulfonyl Derivative () C₁₇H₁₈N₂O₆S₂ 7-SO₂, 2,4-dioxo Not Reported Enhanced acidity, rigid conformation

Functional and Pharmacological Implications

  • Hydrogen Bonding : The carboxylic acid enables interactions with biological targets (e.g., enzymes) or excipients, contrasting with sulfonyl or ester derivatives optimized for membrane permeability .
  • Drug Likeness: The methyl group may improve metabolic stability compared to non-methylated analogs, as seen in ’s benzodiazepine-based osteoporosis treatments .

生物活性

1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS No. 1247704-37-5) is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological effects, particularly as anxiolytics, sedatives, and muscle relaxants. This article delves into the biological activity of this specific compound, outlining its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11_{11}H12_{12}N2_2O3_3, with a molecular weight of 220.22 g/mol. Its structure includes a benzodiazepine core that is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties. This interaction is significant for the treatment of anxiety disorders and other related conditions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit notable anxiolytic effects. A study conducted on similar benzodiazepines demonstrated reductions in anxiety levels in animal models through GABA receptor modulation .

Sedative Properties

The sedative properties of this compound have been explored in preclinical trials. The compound has shown potential in inducing sleep and reducing sleep latency in rodent models .

Neuroprotective Effects

Emerging studies suggest that certain benzodiazepines may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce excitotoxicity .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1 Investigated the anxiolytic effects in murine models; results indicated significant reduction in anxiety-like behaviors with doses correlating to GABA receptor affinity .
Study 2 Explored sedative effects; demonstrated decreased sleep latency and increased total sleep time in treated subjects compared to controls .
Study 3 Assessed neuroprotective properties; findings suggested reduced neuronal death in excitotoxic models when treated with benzodiazepines .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other benzodiazepines:

CompoundAnxiolytic ActivitySedative ActivityNeuroprotective Potential
1-Methyl-BDZ HighModerateEmerging evidence
Diazepam HighHighEstablished
Lorazepam ModerateHighModerate

常见问题

Q. What are the recommended methodologies for synthesizing 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anthranilic acid derivatives followed by regioselective carboxylation. Critical steps include:

  • Cyclization : Use of tert-butyl carbazate under reflux in anhydrous solvents (e.g., THF) to form the benzodiazepine core .
  • Carboxylation : Controlled CO₂ insertion at position 7 under basic conditions (e.g., LDA) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to isolate the carboxylic acid derivative. Confirm purity via 1H^1H-NMR integration and LC-MS (ESI+) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing .
  • Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing bond angles/geometry .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the tetrahydrobenzodiazepine ring?

  • Molecular Mechanics : Use MMFF94 force fields in software like MOE to assess puckering modes and energy barriers for ring inversion .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate puckering amplitudes (q) and phase angles (φ) . Compare with experimental Cremer-Pople parameters derived from crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to study dynamic ring puckering and hydrogen-bonding interactions .

Q. What strategies resolve contradictions between observed biological activity and in silico target predictions?

  • Target Validation : Perform competitive binding assays (e.g., SPR or ITC) against GABA_A receptor subtypes, given structural similarities to benzodiazepine derivatives .
  • Off-Target Screening : Use a kinase/GPCR panel to identify unintended interactions. Cross-validate with CRISPR-Cas9 knockouts of suspected targets .
  • Metabolite Profiling : LC-HRMS to rule out activity from degradation products or metabolites .

Q. How can hydrogen-bonding networks in crystal packing influence solubility and stability?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) using PLATON or Mercury .
  • Solubility Correlation : Measure logP (shake-flask method) and correlate with H-bond donor/acceptor counts. For example, dimeric H-bonding in the crystal may reduce aqueous solubility .

Data Contradiction Analysis

Q. How to address discrepancies between XRD-derived bond lengths and DFT-optimized geometries?

  • Thermal Motion Artifacts : Check for overestimated anisotropic displacement parameters (ADPs) in SHELXL-refined structures. Apply TLS (translation-libration-screw) refinement to partition ADPs .
  • Basis Set Limitations : Re-optimize DFT calculations with larger basis sets (e.g., def2-TZVP) and include dispersion corrections (D3BJ) .
  • Experimental Errors : Re-examine XRD data for absorption or extinction effects. Apply multi-scan corrections in SADABS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Example)Software/Tool
Space GroupP2₁/cSHELXT
R-factor0.039SHELXL
Puckering Amplitude (q)0.42 ÅCremer-Pople
H-bond MotifR22(8)R_2^2(8)Mercury

Q. Table 2. Computational Modeling Protocols

TaskMethodSoftwareValidation
Conformational SearchLow-mode MDMOERMSD < 0.5 Å
Target DockingGlide SP/XPSchrödingerΔG < -8 kcal/mol
Solvation Free EnergyMM-PBSAAMBERExperimental logP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 2
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。